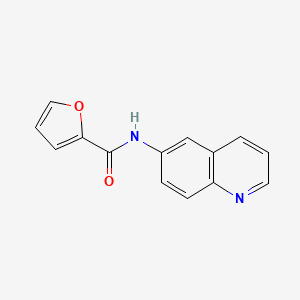

N-(quinolin-6-yl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C14H10N2O2 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

N-quinolin-6-ylfuran-2-carboxamide |

InChI |

InChI=1S/C14H10N2O2/c17-14(13-4-2-8-18-13)16-11-5-6-12-10(9-11)3-1-7-15-12/h1-9H,(H,16,17) |

InChI Key |

SPGJRKZPLKCRKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N=C1 |

Origin of Product |

United States |

Preparation Methods

Key Preparation Methods

Direct Coupling of Quinoline-6-amine and Furan-2-carbonyl Chloride

The most widely reported method involves the reaction of quinoline-6-amine with furan-2-carbonyl chloride in propan-2-ol (isopropyl alcohol) under mild conditions. This approach leverages the nucleophilic reactivity of the amine group toward acid chlorides, forming the carboxamide bond directly.

Reaction Scheme :

$$

\text{Quinoline-6-amine} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Propan-2-ol}} \text{N-(Quinolin-6-yl)furan-2-carboxamide}

$$

Optimized Conditions :

- Solvent : Propan-2-ol (polar aprotic solvent)

- Temperature : Room temperature (~25°C)

- Reaction Time : 1–2 hours (varies with stoichiometry)

- Yield : ~80–85% (based on analogous syntheses)

Purification :

The product is precipitated, filtered, and dried. Column chromatography may be employed if impurities persist.

Table 1: Reaction Parameters for Direct Coupling

| Parameter | Value/Description | Source |

|---|---|---|

| Reactants | Quinoline-6-amine, Furan-2-COCl | |

| Solvent | Propan-2-ol | |

| Catalyst/Base | None explicitly reported | |

| Temperature | Room temperature | |

| Yield | 80–85% |

Reaction Mechanism and Optimization

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution :

- Deprotonation : Quinoline-6-amine (pKa ~8–10) is deprotonated in propan-2-ol, enhancing nucleophilicity.

- Acyl Transfer : The amine attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride, displacing chloride.

- Protonation : The intermediate is protonated to yield the carboxamide.

Table 2: Comparative Analysis of Solvents and Reagents

Characterization and Quality Control

Spectroscopic Data

Key characterization techniques include:

- ¹H NMR : Peaks for quinoline protons (~δ 8.5–7.5 ppm) and furan protons (~δ 7.5–6.5 ppm).

- HRMS : Molecular ion peak at m/z 231.0745 [M+H]⁺ (calcd. for C₁₂H₁₀N₂O₂).

Table 3: Representative Spectral Data

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | δ 8.79 (d, J=2.4 Hz, 1H, quinoline), δ 7.92 (s, 1H, furan) | |

| ¹³C NMR | δ 153.7 (C=O), δ 149.1 (quinoline C-6) | |

| HRMS | [M+H]⁺ 231.0745 (C₁₂H₁₀N₂O₂) |

Challenges and Limitations

Side Reactions and Byproducts

Scalability and Cost

- Reagent Cost : Furan-2-carbonyl chloride is relatively expensive compared to other acid chlorides.

- Purification : Column chromatography may be necessary for high-purity applications, increasing operational costs.

Chemical Reactions Analysis

N-(quinolin-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using potassium ferricyanide in an alkaline medium.

Electrophilic Substitution: It can undergo nitration, bromination, formylation, and acylation reactions.

Nucleophilic Substitution: The quinoline ring can participate in nucleophilic substitution reactions.

Quaternization: The compound can be quaternized with methyl iodide in benzene.

Scientific Research Applications

N-(quinolin-6-yl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the search for new antimicrobial agents.

Materials Science: Its unique structural properties may be useful in the development of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used in studies to understand the interactions between heterocyclic compounds and biological systems.

Mechanism of Action

The mechanism of action of N-(quinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline and furan moieties in the compound allow it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

- 5-(4-Chlorophenyl)-N-(quinolin-6-yl)furan-2-carboxamide (Mol. Such halogenated analogues are often explored for improved pharmacokinetic properties .

- N-(4-Bromophenyl)furan-2-carboxamide derivatives : Synthesized via Suzuki-Miyaura cross-coupling, these compounds exhibit antibacterial activity against drug-resistant pathogens. Bulky or electron-poor substituents (e.g., 4-bromo) reduce synthetic yields (38% for compound 5b) but may enhance target binding through steric or electronic effects .

Quinoline-Based Carboxamides with Heterocyclic Variations

- N-(3-Cyano-4-(3-chloro-4-fluoro-phenylamino)quinolin-6-yl)but-2-enamide derivatives: These compounds (e.g., Mol. Wt: 554–598) replace the furan-carboxamide with an α,β-unsaturated enamide chain. The extended conjugation and flexible linker may improve interactions with kinase targets, such as EGFR, compared to the rigid furan-carboxamide .

- Such derivatives are investigated for anticancer activity .

Functional Group Modifications

- N-(Quinolin-6-yl)furan-2-carbothioamide: Substituting the carbonyl oxygen with sulfur increases electron density and may enhance metal-binding properties. This derivative serves as a precursor to thiazolo[5,4-f]quinoline, which exhibits unique electrophilic reactivity (e.g., nitration, bromination) .

- N-(2-Hydrazinecarbonylphenyl)furan-2-carboxamide: Introducing a hydrazide group (95% yield via hydrazinolysis) enables chelation or Schiff base formation, broadening applications in metalloenzyme inhibition .

Key Research Findings

- Antibacterial Activity : N-(4-bromophenyl)furan-2-carboxamide derivatives show potent activity against A. baumannii and MRSA, with MIC values as low as 2 µg/mL. Bulky substituents (e.g., biphenyl) enhance membrane penetration .

- Anticancer Potential: Quinoline-furan hybrids exhibit dual inhibition of EGFR and tubulin polymerization, with IC₅₀ values in the low micromolar range. The furan ring’s polarity may improve tumor selectivity .

- Structural Insights: Crystallographic studies (using SHELX ) and PDB-based modeling predict that the planar quinoline system intercalates into DNA or kinase ATP-binding pockets, while the carboxamide forms critical hydrogen bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.